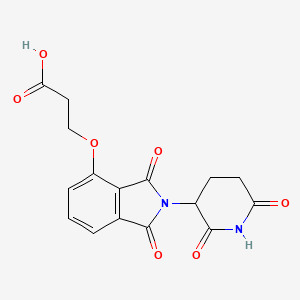

Thalidomide-O-C2-acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

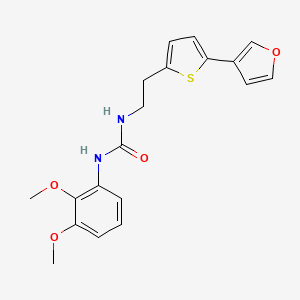

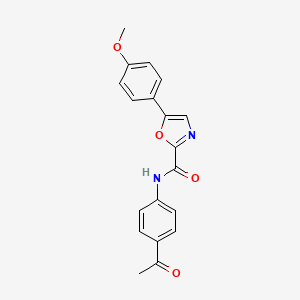

Thalidomide-O-C2-acid, also known as Schembl21224312, primarily targets Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4 CRBN) . This compound contains a cereblon ligand, with an alkylC2 linker, and a terminal acid .

Mode of Action

The compound interacts with its target, CRBN, by binding to it and inhibiting its ubiquitin ligase activity . This binding induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the suppression of pro-angiogenic factors including IL-6, TNFa, VEGF, NF-kB, and prostaglandin synthesis . This suppression is predicted to indirectly downregulate angiogenesis .

Pharmacokinetics

This means its elimination rate is faster than its absorption rate. Thalidomide is minimally metabolised by the liver, but is spontaneously hydrolysed into numerous renally excreted products .

Result of Action

The molecular and cellular effects of this compound’s action include the downregulation of paracrine production of VEGF and IL-6 by both bone marrow stroma and MM cells . Thalidomide activates neutral sphingomyelinase to generate ceramide in human umbilical vein endothelial cells, resulting in both decreased cell growth and reduced expression of the VEGF receptors .

Análisis Bioquímico

Biochemical Properties

The role of Thalidomide-O-C2-acid in biochemical reactions is primarily linked to its function as an E3 ligase ligand-linker conjugate . It interacts with cereblon, a protein that serves as a substrate receptor for the CRL4 E3 ubiquitin ligase . The nature of these interactions involves the binding of this compound to cereblon, facilitating the degradation of specific proteins .

Cellular Effects

This compound influences cell function by modulating protein levels through the ubiquitin-proteasome system This can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound involves its binding to cereblon, which forms part of the CRL4 E3 ubiquitin ligase complex . This binding can lead to the ubiquitination and subsequent proteasomal degradation of target proteins . The exact molecular targets of this compound and the details of its effects on gene expression are areas of active investigation.

Métodos De Preparación

The synthesis of Thalidomide-O-C2-acid involves the incorporation of a thalidomide-based cereblon ligand and a linker. The preparation process typically includes the following steps:

Análisis De Reacciones Químicas

Thalidomide-O-C2-acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

Aplicaciones Científicas De Investigación

Thalidomide-O-C2-acid has a wide range of scientific research applications, including:

Chemistry: It is used in the development of new synthetic methods and the study of reaction mechanisms.

Biology: It is used in the study of protein degradation and the development of new therapeutic agents.

Medicine: It is used in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: It is used in the development of new materials and the study of material properties.

Comparación Con Compuestos Similares

Thalidomide-O-C2-acid is unique in its ability to bind to cereblon and induce the degradation of non-native substrates. Similar compounds include:

Lenalidomide: Another thalidomide derivative that also binds to cereblon and induces protein degradation.

Pomalidomide: A thalidomide derivative with similar mechanisms of action and therapeutic applications.

Other PROTACs: Compounds that use a similar mechanism of action to induce protein degradation.

This compound stands out due to its specific linker and cereblon ligand, which provide unique properties and applications in scientific research and medicine.

Propiedades

IUPAC Name |

3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O7/c19-11-5-4-9(14(22)17-11)18-15(23)8-2-1-3-10(13(8)16(18)24)25-7-6-12(20)21/h1-3,9H,4-7H2,(H,20,21)(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDORXWYUBMQFIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-benzo[d]imidazol-5-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2907516.png)

![1-(3-methoxypropyl)-N-(3-methylbutyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2907523.png)

![N-(4-butylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2907529.png)

![3-ethyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2907534.png)

![N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2907535.png)